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Compound of Interest

Compound Name: 2-Fluoro-4-methylaniline

Cat. No.: B1213500

Introduction

2-Fluoro-4-methylaniline, also known as 2-fluoro-p-toluidine, is a key intermediate in the
synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure,
incorporating a fluorine atom and a methyl group on the aniline scaffold, imparts unique
properties that are leveraged in drug discovery and materials science.[2] A thorough
understanding of its molecular structure and purity is paramount for its application,
necessitating a comprehensive spectroscopic analysis.

This guide provides an in-depth analysis of the spectral data of 2-Fluoro-4-methylaniline
(CAS No: 452-80-2), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).[3][4] We will delve into the interpretation of the
spectra, offering insights into the structural features of the molecule and providing a framework
for its unambiguous identification and characterization.

Molecular Structure and Properties

2-Fluoro-4-methylaniline is a substituted aniline with the molecular formula C7HsFN and a
molecular weight of 125.14 g/mol .[3] The molecule consists of a benzene ring substituted with
a fluorine atom at position 2, a methyl group at position 4, and an amino group at position 1.
This substitution pattern leads to a specific arrangement of atoms that gives rise to
characteristic spectroscopic signatures.

Caption: Molecular structure of 2-Fluoro-4-methylaniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Fluoro-4-methylaniline, both *H and *3C NMR provide critical information
about the electronic environment of the nuclei.

'H NMR Spectroscopy

The *H NMR spectrum of 2-Fluoro-4-methylaniline is characterized by signals corresponding
to the aromatic protons, the amino protons, and the methyl protons. The fluorine atom
introduces additional complexity through spin-spin coupling with neighboring protons.

Table 1: *H NMR Spectral Data of 2-Fluoro-4-methylaniline

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.8-7.0 m 2H Ar-H
~6.6 t 1H Ar-H
~3.6 br s 2H -NH2
~2.2 S 3H -CHs

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the magnetic field strength of the NMR instrument.

The aromatic region of the spectrum is particularly informative. The fluorine atom couples with
the adjacent protons, leading to characteristic splitting patterns. The protons on the benzene
ring are expected to show complex multiplets due to both proton-proton and proton-fluorine
couplings. The amino protons typically appear as a broad singlet, and their chemical shift can
be concentration and solvent dependent. The methyl protons give rise to a sharp singlet, as
they are not coupled to any other protons.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
chemical shifts are influenced by the electronegativity of the substituents and the overall
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electronic structure.

Table 2: 13C NMR Spectral Data of 2-Fluoro-4-methylaniline

Chemical Shift (0, ppm) Assignment
~150 (d, J = 240 Hz) C-F

~135 (d, J = 10 Hz) C-NH:

~128 C-CHs

~125 Ar-C

~118 Ar-C

~115 (d, J = 20 Hz) Ar-C

~20 -CHs

Note: The chemical shifts and coupling constants (J) are approximate and can vary. The 'd'
denotes a doublet due to carbon-fluorine coupling.

The most downfield signal is attributed to the carbon atom directly bonded to the highly
electronegative fluorine atom, and it appears as a doublet with a large coupling constant
(XJCF). The carbon atom attached to the amino group also appears downfield. The other
aromatic carbons and the methyl carbon resonate at their expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Fluoro-4-methylaniline shows
characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.

Table 3: Key IR Absorption Bands for 2-Fluoro-4-methylaniline
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3400-3500 Medium, Sharp _

symmetric)
3000-3100 Medium Aromatic C-H stretch
2850-2950 Medium Aliphatic C-H stretch (-CHs)
1600-1650 Strong N-H bend
1450-1550 Strong Aromatic C=C stretch
1200-1300 Strong C-N stretch
1100-1200 Strong C-F stretch

The presence of two sharp bands in the 3400-3500 cm~1 region is a clear indication of the
primary amine (-NHz) group. The aromatic and aliphatic C-H stretching vibrations are observed
in their expected regions. The strong absorption due to the C-F stretch is a key feature for
identifying the fluorinated nature of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. For 2-Fluoro-4-methylaniline, the
electron ionization (El) mass spectrum would show the molecular ion peak and several
fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 2-Fluoro-4-methylaniline

m/z lon

125 [M]* (Molecular lon)
124 [M-H]*

110 [M-CHs]*

98 [M-HCN-H]*
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The molecular ion peak at m/z 125 corresponds to the molecular weight of 2-Fluoro-4-
methylaniline.[3] The fragmentation pattern is influenced by the stability of the resulting ions.
Common fragmentation pathways for anilines include the loss of a hydrogen atom, a methyl
group, and the elimination of HCN.

[C7H7FEN]* -HCN [CeHsF]*
/_H,' m/z = 124 m/z = 98

[C7HsFN]* CHae
m/z =125 ( [CsHsFN]* )

m/z = 110

Click to download full resolution via product page
Caption: Proposed fragmentation pathway for 2-Fluoro-4-methylaniline.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument
parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-methylaniline in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e H NMR Acquisition:
o Tune and shim the magnet.
o Acquire a *H NMR spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled 3C NMR spectrum.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

IR Spectroscopy

o Sample Preparation (ATR-IR): Place a small drop of the liquid sample directly onto the ATR
crystal.

o Sample Preparation (Neat): Place a drop of the liquid sample between two salt plates (e.g.,
NaCl or KBr).

o Data Acquisition:
o Record a background spectrum of the empty IR beam path.
o Record the sample spectrum over the range of 4000-400 cm™1,

o The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatograph (GC-MS).

« lonization: Use electron ionization (El) at a standard energy of 70 eV.

e Mass Analysis: Scan a range of m/z values (e.g., 40-200) to detect the molecular ion and
fragment ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 2-Fluoro-4-methylaniline. The spectral data presented in this guide serve
as a valuable reference for researchers and scientists working with this compound, ensuring its

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1213500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

correct identification and quality control in various applications. The detailed interpretation of
the spectra highlights the interplay between the molecular structure and the spectroscopic
properties, offering a deeper understanding of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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